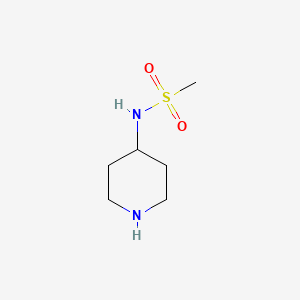

N-(Piperidin-4-yl)methanesulfonamide

CAS No.: 70724-72-0

Cat. No.: VC2241246

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70724-72-0 |

|---|---|

| Molecular Formula | C6H14N2O2S |

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | N-piperidin-4-ylmethanesulfonamide |

| Standard InChI | InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 |

| Standard InChI Key | NAEICDPYHCEZMG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1CCNCC1 |

| Canonical SMILES | CS(=O)(=O)NC1CCNCC1 |

Introduction

Structural Characteristics and Properties

N-(Piperidin-4-yl)methanesulfonamide possesses a distinctive molecular architecture that combines a six-membered piperidine heterocyclic ring with a methanesulfonamide functional group. This structural arrangement creates a compound with notable chemical properties that influence its behavior in various reactions and potential applications.

Molecular Structure and Classification

The compound features a piperidine ring, which is a saturated heterocyclic structure containing one nitrogen atom. The methanesulfonamide group (-SO2NH-CH3) is attached to the piperidine at the 4-position, creating a molecule with multiple functional sites that can participate in various chemical interactions. The piperidine nitrogen provides a basic center capable of forming salts and participating in acid-base chemistry, while the sulfonamide group introduces potential for hydrogen bonding and nucleophilic reactions. These structural elements place N-(Piperidin-4-yl)methanesulfonamide within the broader family of sulfonamide compounds, many of which have found applications in medicinal chemistry and pharmaceutical development. The compound's molecular weight of approximately 178.25 g/mol places it in the category of small molecules, which often exhibit favorable pharmacokinetic properties.

Physical and Chemical Properties

Synthesis and Preparation Methods

The preparation of N-(Piperidin-4-yl)methanesulfonamide involves specific chemical reactions and conditions that ensure the formation of the desired product with high purity and yield. Understanding these synthetic pathways is crucial for researchers interested in utilizing this compound for further studies or applications.

Laboratory Synthesis Approaches

The synthesis of N-(Piperidin-4-yl)methanesulfonamide typically employs strategic reactions that form the critical sulfonamide bond. A common synthetic route likely involves the reaction of 4-aminopiperidine or a suitably protected derivative with methanesulfonyl chloride in the presence of an appropriate base. This nucleophilic substitution reaction results in the formation of the sulfonamide linkage that characterizes the target molecule. The choice of base is crucial in this reaction, with common options including triethylamine, pyridine, or potassium carbonate, which serve to neutralize the hydrochloric acid generated during the reaction. Temperature control is also important, with the reaction typically conducted at low to ambient temperatures to minimize side reactions. If a protected piperidine derivative is used in the initial reaction, a subsequent deprotection step would be necessary to liberate the piperidine nitrogen, resulting in the final N-(Piperidin-4-yl)methanesulfonamide product.

Purification and Characterization

Following synthesis, purification of N-(Piperidin-4-yl)methanesulfonamide is essential to remove reaction by-products and unreacted starting materials. Common purification techniques include recrystallization from appropriate solvent systems, column chromatography using silica gel or other stationary phases, and potentially preparative HPLC for higher purity requirements. Characterization of the purified compound typically involves a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. These techniques provide crucial information about the compound's structure, purity, and identity, confirming successful synthesis. The melting point determination would also serve as an important physical property for characterization and as an indicator of purity, with sharp melting ranges suggesting high purity samples.

Chemical Reactivity and Reactions

N-(Piperidin-4-yl)methanesulfonamide exhibits chemical behavior characteristic of both piperidine derivatives and sulfonamide compounds, making it versatile in various chemical transformations. The reactivity of this compound is governed by its functional groups and their electronic properties.

Common Reaction Types

N-(Piperidin-4-yl)methanesulfonamide can undergo several types of chemical reactions based on its structural features. Oxidation reactions may occur at the piperidine nitrogen or potentially at the sulfur atom, depending on the oxidizing agent and conditions employed. Reducing agents might affect the sulfonamide group, particularly with strong reducing agents like lithium aluminum hydride. Acid-base reactions are particularly important, as the piperidine nitrogen can readily form salts with various acids, including hydrochloric acid, as seen in related compounds like N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride . Alkylation reactions at either nitrogen center would allow for structural elaboration, creating more complex derivatives with potentially enhanced properties or functions. The compound's ability to engage in hydrogen bonding through the sulfonamide NH group also influences its behavior in solution and its interactions with potential reaction partners or biological targets.

Applications in Research and Industry

N-(Piperidin-4-yl)methanesulfonamide holds value in various scientific and industrial contexts due to its structural features and chemical properties. Understanding its potential applications provides insight into why this compound merits detailed study.

Chemical Research Applications

In chemical research, N-(Piperidin-4-yl)methanesulfonamide serves as a versatile building block for the synthesis of more complex molecular structures. Its distinct functional groups provide multiple sites for chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship studies. The compound can function as an intermediate in the development of heterocyclic compounds with potential applications in medicinal chemistry, materials science, and related fields. Researchers may utilize this compound in the exploration of novel reaction methodologies, particularly those involving sulfonamide chemistry or piperidine functionalization. The relatively simple structure of N-(Piperidin-4-yl)methanesulfonamide, combined with its functional diversity, makes it an attractive starting point for molecular design and synthetic exploration, potentially leading to discoveries in reaction development or material properties.

Comparative Analysis with Structurally Related Compounds

Examining N-(Piperidin-4-yl)methanesulfonamide in comparison to structurally related compounds provides valuable context for understanding its place within the broader landscape of sulfonamide chemistry and piperidine derivatives.

Structural Relationships to Similar Compounds

N-(Piperidin-4-yl)methanesulfonamide shares structural similarities with several related compounds, each featuring variations in substitution patterns or additional functional groups. N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride represents a closely related compound that differs by the presence of a methyl group on the sulfonamide nitrogen and exists as a hydrochloride salt . This methylation and salt formation would significantly alter the compound's solubility and hydrogen bonding capabilities. More complex derivatives like N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide incorporate additional aromatic rings and methylene spacers, creating larger molecular architectures with potentially different biological activities and chemical properties. The presence of a methylpyridine group in this compound introduces aromaticity and additional nitrogen atoms that could serve as hydrogen bond acceptors or metal coordination sites. These structural variations highlight the versatility of the basic N-(Piperidin-4-yl)methanesulfonamide scaffold as a foundation for creating diverse chemical entities with tailored properties and functions.

Comparative Properties and Applications

The properties and potential applications of N-(Piperidin-4-yl)methanesulfonamide can be better understood by comparison with related compounds. This comparison reveals how structural modifications influence physical, chemical, and potentially biological characteristics. Table 1 presents a comparative overview of N-(Piperidin-4-yl)methanesulfonamide and selected structurally related compounds.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| N-(Piperidin-4-yl)methanesulfonamide | C6H14N2O2S | 178.25 | Basic piperidine with methanesulfonamide group | Synthetic intermediate, pharmaceutical precursor |

| N-Methyl-1-(piperidin-4-yl)methanesulfonamide hydrochloride | C7H17ClN2O2S | 228.74 | N-methylated sulfonamide, hydrochloride salt | Increased solubility in polar solvents, modified reactivity |

| N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide | C13H21N3O2S | 283.39 | Addition of methylpyridine ring and methylene spacer | Enhanced biological targeting capability, modified pharmacokinetics |

These structural modifications result in compounds with differing physical properties, including solubility, melting point, and acid-base behavior. The addition of aromatic rings, as seen in pyridine-containing derivatives, would likely increase lipophilicity and potentially enhance interactions with biological targets through π-stacking or hydrophobic interactions. The N-methylation of the sulfonamide group would reduce hydrogen bond donor capacity while potentially increasing membrane permeability, an important consideration for pharmaceutical applications. These comparative insights highlight how the basic N-(Piperidin-4-yl)methanesulfonamide structure can be modified to create compounds with tailored properties for specific applications in research or potential therapeutic development.

Current Research Status and Future Directions

The current state of research involving N-(Piperidin-4-yl)methanesulfonamide and its derivatives offers insights into emerging applications and potential future developments in this chemical area.

Recent Research Developments

Recent research involving piperidine-containing sulfonamides has explored various applications, particularly in medicinal chemistry and drug discovery. Though specific studies focused exclusively on N-(Piperidin-4-yl)methanesulfonamide may be limited, research on structurally related compounds provides valuable context for understanding its potential significance. Studies on compounds containing both piperidine and sulfonamide moieties have investigated their activities against various biological targets, including enzymes, receptors, and cellular pathways involved in disease processes. Particularly notable is research involving derivatives that target hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular adaptation to low oxygen environments and has implications for cancer treatment. These studies suggest that modifications to the basic N-(Piperidin-4-yl)methanesulfonamide structure could yield compounds with specific biological activities, particularly in oncology applications. Additional research has focused on optimizing synthetic routes to piperidine-containing sulfonamides, seeking more efficient, environmentally friendly, and scalable methods for preparing these compounds and their derivatives.

Future Research Opportunities

The structural features of N-(Piperidin-4-yl)methanesulfonamide present numerous opportunities for future research across multiple scientific disciplines. In medicinal chemistry, systematic exploration of structure-activity relationships through the creation and biological evaluation of derivative libraries could identify compounds with enhanced activity against specific targets. The compound's potential role as a scaffold for developing targeted therapeutics warrants investigation, particularly in areas where sulfonamides or piperidine-containing compounds have shown promise. From a synthetic methodology perspective, developing new, more efficient routes to N-(Piperidin-4-yl)methanesulfonamide and its derivatives represents an opportunity for innovation in organic synthesis. Such methodological advances could reduce production costs, environmental impact, and increase accessibility for research purposes. Additionally, computational studies to predict properties, reactivity, and potential biological interactions of N-(Piperidin-4-yl)methanesulfonamide and its derivatives could guide experimental efforts and accelerate discovery. The exploration of this compound's potential applications in materials science, catalysis, or as a component in functional materials represents an additional promising research direction that remains relatively unexplored.

Data and Analytical Considerations

Comprehensive characterization of N-(Piperidin-4-yl)methanesulfonamide requires appropriate analytical methods and generates specific data that aids in understanding its properties and behavior.

Analytical Methods for Characterization

The characterization of N-(Piperidin-4-yl)methanesulfonamide typically employs a combination of spectroscopic, spectrometric, and chromatographic techniques to confirm its identity, assess purity, and elucidate structural details. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides crucial information about the compound's structure, with characteristic chemical shifts for the piperidine ring protons, the methanesulfonyl group, and the sulfonamide NH proton. Mass spectrometry offers insights into the compound's molecular weight and fragmentation pattern, helping to confirm its molecular formula and structure through comparison with theoretical values. Infrared spectroscopy reveals functional group information, with characteristic absorption bands for the sulfonamide S=O stretching vibrations (typically around 1300-1150 cm-1) and N-H stretching (around 3300-3250 cm-1). High-performance liquid chromatography (HPLC) or gas chromatography (GC) provide data about the compound's purity and can be used to monitor reaction progress during its synthesis. X-ray crystallography, when single crystals are available, offers definitive information about the three-dimensional structure, bond lengths, and angles, providing valuable insights into the compound's conformation and potential for intermolecular interactions.

Physicochemical Property Data

Understanding the physicochemical properties of N-(Piperidin-4-yl)methanesulfonamide is essential for predicting its behavior in various environments and applications. Table 2 presents a compilation of estimated or predicted physicochemical properties based on structural considerations and comparisons with similar compounds.

| Property | Estimated Value or Characteristic | Significance |

|---|---|---|

| Molecular Weight | 178.25 g/mol | Influences diffusion, permeability, and handling properties |

| Solubility | Moderate in polar organic solvents; limited in nonpolar solvents; potentially enhanced in acidic aqueous media | Affects formulation options and bioavailability |

| Log P (octanol/water) | Approximately 0.5-1.5 (estimated) | Indicator of lipophilicity and membrane permeability |

| pKa | Approximately 9-10 for piperidine N; 10-11 for sulfonamide NH (estimated) | Determines ionization state at physiological pH |

| Hydrogen Bond Donors | 2 (piperidine NH, sulfonamide NH) | Influences solubility, binding interactions |

| Hydrogen Bond Acceptors | 3 (piperidine N, 2 sulfonamide O) | Affects intermolecular interactions |

These physicochemical properties influence the compound's behavior in solution, its stability under various conditions, and its potential interactions with biological systems or other chemicals. The moderate molecular weight suggests favorable properties for drug-like molecules according to Lipinski's Rule of Five, commonly used in pharmaceutical research to predict oral bioavailability. The estimated partition coefficient (Log P) indicates a balance between hydrophilicity and lipophilicity that could be advantageous for membrane permeability while maintaining reasonable water solubility. The hydrogen bonding capacity suggests potential for specific molecular recognition interactions, which could be relevant for biological activity or crystal packing arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume